

A Comparative Guide: 4-Nitropyridine N-oxide-d4 vs. 4-Nitropyridine N-oxide

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Compound of Interest

Compound Name: 4-Nitropyridine N-oxide-d4

Cat. No.: B147375

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between **4-Nitropyridine N-oxide-d4** and its non-deuterated analog, 4-Nitropyridine N-oxide. The inclusion of deuterium in the deuterated version offers distinct properties that can be advantageous in various research and development applications. This document outlines their physicochemical properties, potential performance differences based on the kinetic isotope effect, and provides an experimental protocol for evaluating metabolic stability.

Physicochemical Properties

The primary difference between the two compounds lies in their molecular weight, owing to the replacement of four hydrogen atoms with deuterium atoms in the deuterated analog. This substitution can subtly influence other physical properties.

Property	4-Nitropyridine N-oxide	4-Nitropyridine N-oxide-d4
CAS Number	1124-33-0[1]	119673-94-8[2][3]
Molecular Formula	C5H4N2O3[4]	C5D4N2O3[3]
Molecular Weight	140.10 g/mol [5][6]	144.12 g/mol [3]
Appearance	Yellow to brown crystalline solid/powder[4][7][8][9]	Not explicitly stated, but expected to be similar to the non-deuterated form.
Melting Point	159-164 °C[8][9]	Not available
Solubility	Sparsingly soluble in water; soluble in polar organic solvents like ethanol and DMSO.[4][6][10]	Not explicitly stated, but expected to be similar to the non-deuterated form.

Performance Comparison: The Deuterium Advantage

While direct comparative experimental data for these two specific analogs is not readily available in published literature, the strategic replacement of hydrogen with deuterium can offer significant advantages in drug development and metabolic research. This is primarily due to the Kinetic Isotope Effect (KIE).

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for the deuterated compound.[11][12] In a biological context, this often translates to:

- **Increased Metabolic Stability:** Many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds.[13][14] By substituting hydrogen with deuterium at a site of metabolism, the rate of metabolic degradation can be reduced.[15] This can lead to a longer biological half-life and increased overall exposure of the compound in vivo.[12][15]

- **Reduced Formation of Toxic Metabolites:** In some cases, drug toxicity is associated with the formation of reactive metabolites. By slowing down the metabolic process that produces these metabolites, deuteration can potentially lead to a safer drug profile.[\[12\]](#)
- **Altered Pharmacokinetic Profile:** A change in metabolic rate directly impacts a compound's pharmacokinetic (PK) profile. Deuteration can lead to lower systemic clearance and a prolonged duration of action.[\[15\]](#)

It is important to note that the benefits of deuteration are not universal and depend on the specific metabolic pathways of the compound and whether C-H bond cleavage is the rate-limiting step.[\[11\]](#)[\[16\]](#)

Experimental Protocols

To empirically determine the comparative performance of **4-Nitropyridine N-oxide-d4** and its non-deuterated analog, a metabolic stability assay using liver microsomes is a standard and effective method.

Objective: To compare the in vitro metabolic stability of 4-Nitropyridine N-oxide and **4-Nitropyridine N-oxide-d4** by measuring the rate of parent compound depletion over time in the presence of human liver microsomes.

Materials:

- 4-Nitropyridine N-oxide
- **4-Nitropyridine N-oxide-d4**
- Pooled human liver microsomes[\[17\]](#)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[\[18\]](#)
- Phosphate buffer (100 mM, pH 7.4)[\[17\]](#)[\[18\]](#)
- Acetonitrile (ACN) with an internal standard (for quenching the reaction)
- Incubator (37°C)

- LC-MS/MS system for analysis

Methodology:

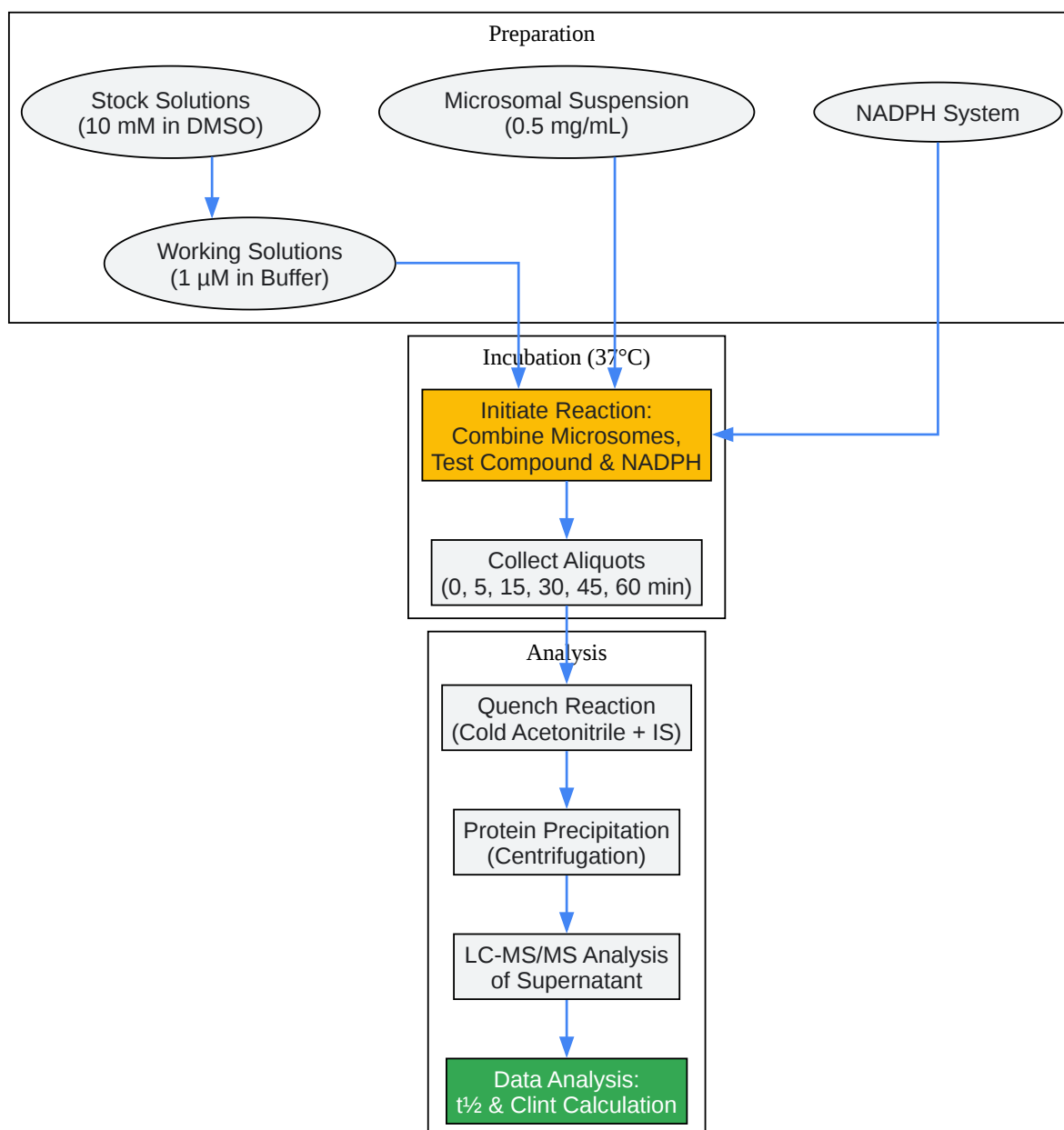
- Preparation of Solutions:
 - Prepare stock solutions of both test compounds (e.g., 10 mM in DMSO).
 - Prepare a working solution of the test compounds (e.g., 1 μ M) by diluting the stock solution in phosphate buffer.[\[17\]](#)
 - Prepare the liver microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[\[13\]](#)[\[17\]](#)[\[19\]](#)
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:
 - Pre-warm the microsomal suspension and test compound working solutions to 37°C.
 - Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.[\[17\]](#)
 - Incubate the reaction mixture at 37°C with gentle shaking.
 - Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[\[19\]](#)
 - For negative controls, perform incubations without the NADPH regenerating system.[\[18\]](#)
- Reaction Termination and Sample Preparation:
 - Stop the reaction at each time point by adding a quenching solution of cold acetonitrile containing an internal standard.[\[17\]](#)[\[18\]](#)
 - Centrifuge the samples to precipitate the proteins.
 - Transfer the supernatant for analysis.
- LC-MS/MS Analysis:

- Analyze the supernatant to quantify the remaining amount of the parent compound at each time point. The use of LC-MS/MS provides high sensitivity and specificity.[\[20\]](#)
- Data Analysis:
 - Plot the natural logarithm of the percentage of the remaining parent compound against time.
 - Determine the elimination rate constant (k) from the slope of the linear regression line.
 - Calculate the in vitro half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.
 - Calculate the intrinsic clearance (Cl_{int}) using the formula: $Cl_{int} = (0.693 / t_{1/2}) / (\text{mg/mL microsomal protein})$.

The compound with a longer half-life and lower intrinsic clearance is considered more metabolically stable.

Visualizations

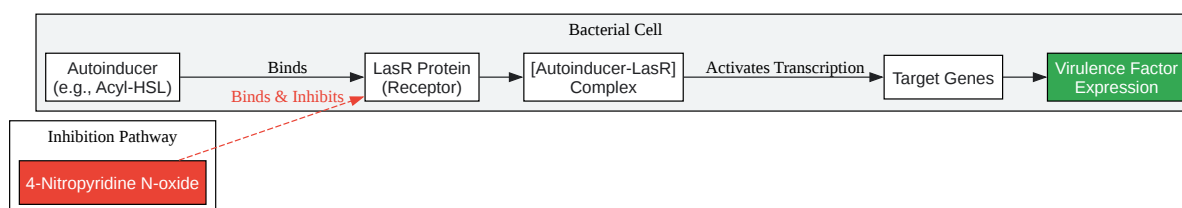
Below are diagrams illustrating a hypothetical experimental workflow and a potential biological signaling pathway relevant to the compounds.



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Caption: Workflow for the in vitro metabolic stability assay.

4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor, potentially by binding to the LasR protein in bacteria like *Pseudomonas aeruginosa*.^{[21][22]} Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density.



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Caption: Inhibition of the LasR quorum sensing pathway.

In summary, while chemically similar, the deuterated **4-Nitropyridine N-oxide-d4** holds the potential for enhanced metabolic stability compared to its non-deuterated counterpart. This theoretical advantage, rooted in the kinetic isotope effect, can be verified through standard in vitro assays as described, providing valuable data for researchers in drug discovery and development.

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